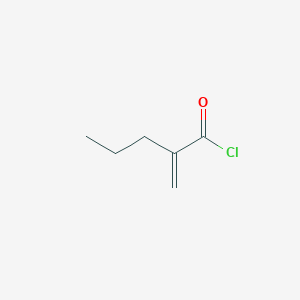![molecular formula C12H16O2S B3387011 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 78502-09-7](/img/structure/B3387011.png)
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 78502-09-7 . It has a molecular weight of 224.32 . The IUPAC name for this compound is 1-(2-thienylmethyl)cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been used, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16O2S/c13-11(14)12(6-2-1-3-7-12)9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1-TMC has been studied extensively in medicinal chemistry and pharmacology due to its potential applications in the fields of drug design and drug delivery. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used to synthesize prodrugs, which are compounds that are converted to active drugs in the body. Additionally, 1-TMC has been used in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides.
Mécanisme D'action
1-TMC has been studied for its potential to modulate the activity of enzymes and receptors. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 1-TMC has been shown to bind to certain G-protein coupled receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-TMC has been studied for its potential to modulate the activity of enzymes and receptors, as well as its potential to affect biochemical and physiological processes. It has been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of DNA, and to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, 1-TMC has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, 1-TMC has been shown to modulate the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of energy.
Avantages Et Limitations Des Expériences En Laboratoire
1-TMC has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. Furthermore, it is relatively non-toxic and can be used in a variety of laboratory experiments. However, 1-TMC has several limitations, including its low solubility in water and its low bioavailability, which can limit its efficacy in certain experiments. Additionally, it is relatively unstable in acidic solutions, which can limit its use in certain experiments.
Orientations Futures
1-TMC has many potential applications in the fields of medicinal chemistry and pharmacology, and further research is needed to explore its potential. Possible future directions for research include the development of new synthesis methods, the exploration of its potential to modulate the activity of enzymes and receptors, and the investigation of its potential to affect biochemical and physiological processes. Additionally, further research could be conducted to explore its potential to be used in the synthesis of peptides and peptidomimetics, and to explore its potential to be used as a prodrug. Furthermore, further research could be conducted to explore its potential to be used in drug delivery systems, and to explore its potential to be used in the development of new drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-11(14)12(6-2-1-3-7-12)9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGOBYBABOLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




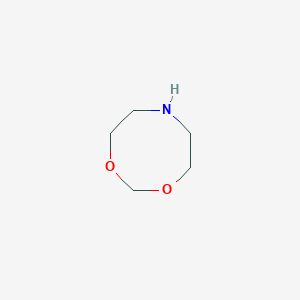
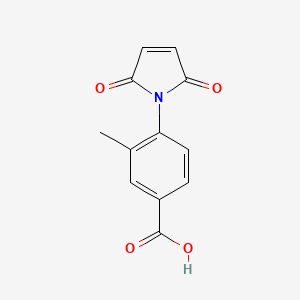


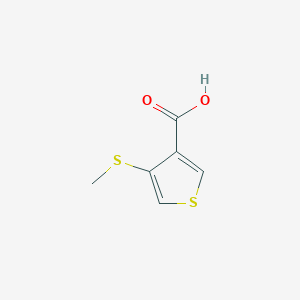
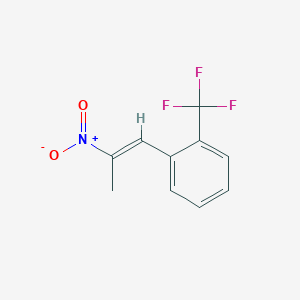




![5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387001.png)
